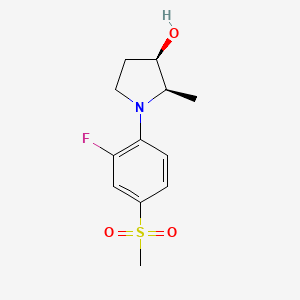![molecular formula C18H25N3O B7336817 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7336817.png)
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
The mechanism of action of 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole involves its binding to the CB1 receptor. By acting as an antagonist, this compound blocks the activation of the receptor by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This, in turn, can lead to a range of physiological effects, depending on the specific biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific system being studied. Some of the effects that have been observed include changes in pain sensation, appetite, and mood. This compound has also been shown to have potential applications in the treatment of addiction, as it can modulate the reward pathway in the brain.
実験室実験の利点と制限
One of the main advantages of using 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole in lab experiments is its selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
将来の方向性
There are several future directions for research on 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole. One area of interest is in the study of the endocannabinoid system and its role in various physiological processes. This compound may also have potential applications in the treatment of addiction and other neurological disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
合成法
The synthesis of 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole involves several steps. The starting materials for the synthesis are ethyl hydrazinecarboxylate, 2-(phenoxymethyl)pyrrolidine, and 2-bromoethyl trifluoromethanesulfonate. The reaction proceeds through a series of intermediate steps, including the formation of a pyrazole ring and the substitution of the bromine atom with an ethyl group. The final product is obtained through purification and isolation techniques.
科学的研究の応用
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole has been used in a variety of scientific research applications. One area of interest is in the study of the endocannabinoid system, which plays a role in a range of physiological processes, including pain sensation, appetite, and mood regulation. This compound has been shown to act as a selective antagonist of the CB1 receptor, which is one of the primary receptors of the endocannabinoid system.
特性
IUPAC Name |
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-21-14-16(13-19-21)10-12-20-11-6-7-17(20)15-22-18-8-4-3-5-9-18/h3-5,8-9,13-14,17H,2,6-7,10-12,15H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIHYFHFVSFEY-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCN2CCCC2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CCN2CCC[C@H]2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
![2-[(2R,6S)-2,6-dimethyl-4-(4-phenylmethoxypyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7336760.png)
![2-[(2R,6S)-2,6-dimethyl-4-pyrazin-2-ylpiperazin-1-yl]ethanol](/img/structure/B7336761.png)
![(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336768.png)
![(3S,4R)-4-[(7-methyl-1,3-benzothiazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336785.png)
![N-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7336790.png)

![[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[(1R,2S)-2-phenylcyclohexyl]methanone](/img/structure/B7336797.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336802.png)
![5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336810.png)
![3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336838.png)
![5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7336842.png)
![(3aR,6aR)-5-[2-(3,4-difluorophenyl)ethyl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336858.png)
